molecular formula C23H16FN5O2S B2742786 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 1705928-91-1

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2742786
CAS No.: 1705928-91-1
M. Wt: 445.47
InChI Key: ARIOHYUASAPUOO-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyridazinone-acetamide derivatives, characterized by a pyridazinone core linked to an acetamide moiety. The pyridazinone ring at position 3 bears a 4-fluorophenyl group, while the acetamide nitrogen is substituted with a phenyl ring fused to an imidazo[2,1-b]thiazole system.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O2S/c24-16-7-5-15(6-8-16)18-9-10-22(31)29(27-18)14-21(30)25-19-4-2-1-3-17(19)20-13-28-11-12-32-23(28)26-20/h1-13H,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIOHYUASAPUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CN4C(=O)C=CC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H13FN4O2S
  • Molecular Weight : 380.4 g/mol
  • Functional Groups : The compound features a pyridazinone core, a fluorophenyl group, and an imidazo[2,1-b]thiazole moiety. These structural elements are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes such as carbonic anhydrase and focal adhesion kinase (FAK), which are implicated in cancer progression and metastasis .
  • Modulation of Signaling Pathways : The compound may interfere with cellular signaling pathways, potentially altering cell proliferation and survival .

Antitumor Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole, similar to the target compound, exhibit significant antitumor properties. For example:

  • A related compound demonstrated IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines, indicating potent antiproliferative effects .

Cytotoxicity

Studies have shown that the compound can induce cytotoxic effects in various cancer cell lines by:

  • Promoting apoptosis through the activation of caspase pathways.
  • Inhibiting cell migration and invasion by targeting FAK phosphorylation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Fluorophenyl Group : Enhances binding affinity to biological targets due to increased lipophilicity.
  • Imidazo[2,1-b]thiazole Moiety : Contributes to the overall pharmacological profile by interacting with specific receptors or enzymes .

Case Studies and Research Findings

Several studies have focused on compounds similar to this compound:

StudyFindings
Identified potent antitumor activity in mesothelioma with specific IC50 values.
Showed selective inhibition of carbonic anhydrase isoforms linked to cancer progression.
Highlighted unique structural features contributing to enhanced biological activity.

Comparison with Similar Compounds

Pyridazinone-Acetamide Derivatives

  • Compound A : 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS: 898132-80-4)
    • Key Differences :
  • Pyridazinone substituent: Phenyl vs. 4-fluorophenyl in the target compound.
  • Acetamide substituent: Trifluoromethylphenyl vs. imidazo[2,1-b]thiazole-phenyl.

    • Impact : The trifluoromethyl group in Compound A introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility compared to the imidazo[2,1-b]thiazole system in the target compound.
  • Compound B : (E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide

    • Key Differences :
  • Heterocyclic core: Imidazo[2,1-b]thiadiazole vs. imidazo[2,1-b]thiazole.
  • Substituent position: Thiadiazole lacks the sulfur atom present in thiazole, altering electronic properties.

Spiro and Hybrid Derivatives

  • Compound C: N-(4-(5-Oxo-2-phenyl-2',4'-dihydro-5H-spiro[imidazo[2,1-b]1,3,4-thiadiazol-6,5'-isoxazol]-31yl)phenyl)acetamide Key Feature: Incorporates a spiro-isoxazole system.

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C
Molecular Weight ~450.45 g/mol (estimated) 403.33 g/mol ~434.42 g/mol (estimated) ~478.48 g/mol (estimated)
Pyridazinone Substituent 4-Fluorophenyl Phenyl N/A (thiadiazole core) N/A (spiro structure)
Acetamide Substituent Imidazo[2,1-b]thiazole-phenyl 2-(Trifluoromethyl)phenyl Phenyl-thiadiazole Spiro-isoxazole-phenyl
Key Functional Groups Fluorine, thiazole Trifluoromethyl Thiadiazole, ketone Spirocyclic, isoxazole
Hypothesized Solubility Moderate (polar thiazole moiety) Low (CF3 hydrophobicity) Low (thiadiazole rigidity) Very low (spiro structure)

Research Findings and Implications

Fluorine vs. Phenyl: The 4-fluorophenyl group in the target compound likely enhances binding affinity through electronegative interactions, contrasting with the non-polar phenyl group in Compound A .

Heterocyclic Systems : The imidazo[2,1-b]thiazole in the target compound may offer superior hydrogen-bonding capacity compared to Compound B’s thiadiazole, which lacks a sulfur atom in the critical position .

Spiro Derivatives: While spiro structures (e.g., Compound C) improve selectivity, their synthetic complexity and low solubility limit therapeutic applicability compared to the more straightforward pyridazinone-acetamide scaffold .

Q & A

Q. How does this compound differ from structurally similar analogs in terms of metabolic stability?

  • Answer:
  • Key comparisons:
Analog Structural Feature t₁/₂ (Human Liver Microsomes)
Target compound Fluorophenyl + imidazo-thiazole42 min
Chlorophenyl analog Chlorine substituent28 min
Methoxy-pyridazinone Methoxy group55 min
  • Conclusion: Fluorine improves metabolic stability compared to chlorine but reduces it versus methoxy .

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